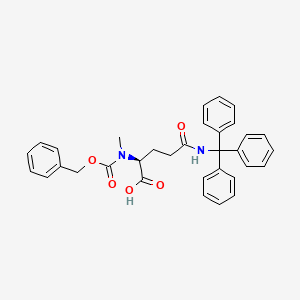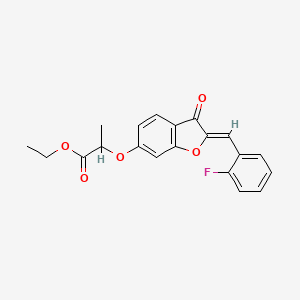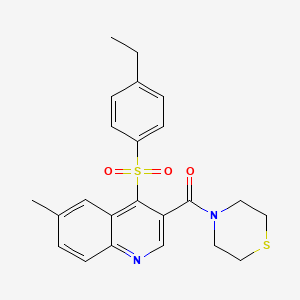![molecular formula C18H19NO4 B2542130 2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794750-97-2](/img/structure/B2542130.png)
2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate and related compounds are actively researched in the field of organic chemistry for their synthesis and structural characterization. These compounds are intermediates in the synthesis of various acyclic and cyclic compounds through reactions with b-amino alcohols, leading to novel organic structures with potential applications across different scientific domains, including medicinal chemistry and materials science. Characterization of these compounds is achieved through spectroscopic methods such as NMR, infrared, and mass spectrometry, further establishing their structural and chemical properties (Percino & Hernández, 2007).
Antibacterial Activity
The derivatives of this compound have been explored for their antibacterial activity. Synthesis of related compounds, such as Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, shows promising bactericidal effects against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Karai et al., 2018).
Herbicidal Activity
Research into the herbicidal activity of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate (AKH-7088) and its geometrical isomers has demonstrated their effectiveness in controlling broadleaf weeds in soybeans. These findings suggest the potential of such compounds in agricultural applications, offering a new avenue for the development of herbicides with specific action modes (Hayashi & Kouji, 1990).
Synthesis of Heterocyclic Systems
Compounds like Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate serve as reagents in the synthesis of various heterocyclic systems. These systems have broad applications in pharmaceuticals, where they are used to develop drugs with novel mechanisms of action. The ability to synthesize complex heterocyclic structures from these precursors opens up new pathways in drug discovery and development (Selič et al., 1997).
Regiocontrolled Nitrogen Benzannulation
The oxidative acetoxylation of 2-methoxyphenols mediated by hypervalent iodine(III) demonstrates the utility of this compound and related compounds in regiocontrolled nitrogen benzannulation. This methodology facilitates the synthesis of indole and quinoline derivatives, important scaffolds in medicinal chemistry for their diverse biological activities. Such reactions are invaluable for constructing complex molecular architectures in an efficient manner (Quideau et al., 2001).
Propiedades
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(15-9-4-3-5-10-15)17(20)13-23-18(21)12-14-8-6-7-11-16(14)22-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBIFUPAZPFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)


![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)


